
Palatinose
Vue d'ensemble
Description
Palatinose, also known as Isomaltulose, is a functional carbohydrate with unique physiological properties . It is a disaccharide carbohydrate composed of glucose and fructose . It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose) and used as a sugar alternative . It has a mild, natural sweetness (approximately 50% of sucrose), without any aftertaste .
Synthesis Analysis
Palatinose is produced from sucrose in some bacteria by the action of sucrose isomerase . A β-fructosidase from Aspergillus oryzae FS4 has been used to synthesize levan- and neolevan-type fructooligosaccharides . In another study, it was found that supplying palatinose to potato tubers represents a novel way to increase starch synthesis .
Molecular Structure Analysis
The molecular formula of Palatinose is C12H22O11 . It consists of one glucose and one fructose unit. The difference lies in the bond between these parts. With its α-1.6-glycosidic bond, isomaltulose has a stronger binding compared to the α-1.2-glycosidic bond found in sucrose .
Chemical Reactions Analysis
Palatinose is a disaccharide having an α (1→6) linkage between D-glucose and D-fructose and is similar to sucrose in its physicochemical properties . It is produced from sucrose in some bacteria by the action of sucrose isomerase . In mammalian gut, palatinose is hydrolyzed and absorbed much more slowly than sucrose .
Physical And Chemical Properties Analysis
Palatinose has a mild, natural sweetness (approximately 50% of sucrose), without any aftertaste . It is a very low hygroscopic powder, absorbs virtually no moisture, and remains stable at a temperature of 25 °C and relative humidity up to 85% .
Applications De Recherche Scientifique
Glycemic Control
Palatinose: has been studied for its effects on blood glucose levels. It is a low-glycemic carbohydrate that induces lower postprandial glycemia compared to sucrose . This property makes it beneficial for managing blood sugar levels, particularly in individuals with diabetes or those seeking to control their glycemic response.
Gut Microbiota Modulation
Research indicates that Palatinose can beneficially modulate gut microbiota composition . It has been shown to improve the gut microbial profile when included in the diet, which can contribute to overall gut health and potentially aid in the prevention of gastrointestinal disorders.
Dental Health
Due to its unique metabolic pathway, Palatinose is non-cariogenic, meaning it does not contribute to tooth decay . This makes it a safer alternative to traditional sugars in food products, especially for children and individuals prone to dental caries.
Energy Metabolism During Physical Activity
Palatinose: is known to improve fat oxidation during physical activity, which can lead to a more prolonged and balanced energy supply . This characteristic is particularly valuable for athletes or individuals engaged in endurance sports.
Incretin Secretion and Glucose Metabolism
Studies have explored the effects of Palatinose on incretin secretion and glucose metabolism in subjects with Type 2 Diabetes . The compound has been found to influence the release of hormones that regulate insulin and glucagon levels, which are crucial for maintaining metabolic health.
Nutritional Applications
As a sweetening agent, Palatinose is used to sweeten food, beverages, and medications without the adverse effects associated with high-glycemic sugars . Its stability and sweetness make it a versatile ingredient in the development of various nutritional products.
Mécanisme D'action
Action Environment:
Remember, Palatinose’s unique properties make it an intriguing alternative to traditional sugars. Its slow-release nature and low GI offer advantages in various applications. 🌿🔬
Orientations Futures
Palatinose is a promising sugar substitute due to its unique properties . It can be used in many food applications, including baked goods, breakfast cereals, dairy products, and sports beverages . Its low glycemic index and slow digestion make it an ideal ingredient for products aimed at diabetics, athletes, and health-conscious consumers .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPPJIGRGXGCY-DJHAAKORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@](O2)(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269129 | |
| Record name | 6-O-α-D-Glucopyranosyl-α-D-fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58166-27-1 | |
| Record name | 6-O-α-D-Glucopyranosyl-α-D-fructofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58166-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Isomaltulose anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-α-D-Glucopyranosyl-α-D-fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-α-D-glucopyranosyl-α-D-fructofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ISOMALTULOSE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G8PE426UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



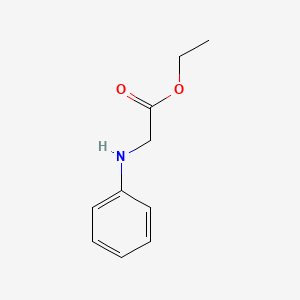
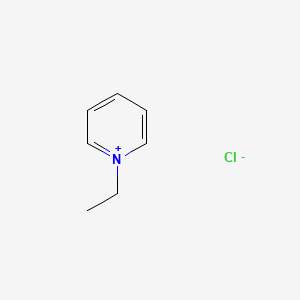

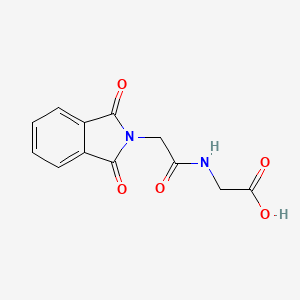
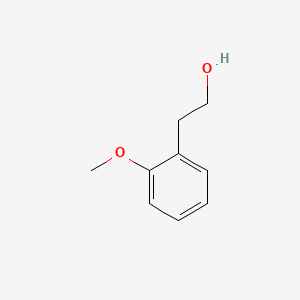
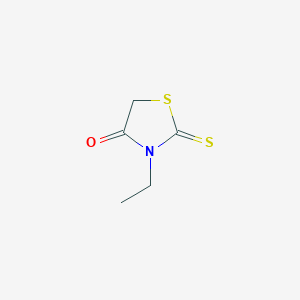


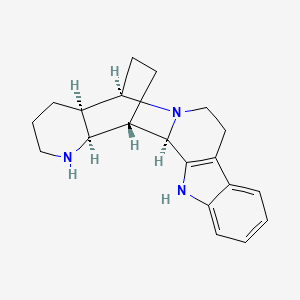

![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)


